3-Cyclobutene-1,2-dione, 3-pentyl-4-(trimethylsilyl)-
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Overview
Description
3-Pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione is a synthetic organic compound characterized by a cyclobutene ring substituted with a pentyl group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione typically involves the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a Diels-Alder reaction between a suitable diene and a dienophile. This reaction is often carried out under thermal conditions or with the aid of a catalyst.
Introduction of the Pentyl Group: The pentyl group can be introduced via a Grignard reaction or an alkylation reaction using pentyl halides.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is typically introduced through a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 3-pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trimethylsilyl group, replacing it with other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
3-Pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Materials Science: Employed in the development of novel materials with unique electronic and mechanical properties.
Biology and Medicine: Investigated for potential biological activity and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, potentially modulating their activity.
Pathways Involved: It may influence biochemical pathways related to oxidation-reduction reactions, signal transduction, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
3,4-Bis(methylamino)cyclobut-3-ene-1,2-dione: This compound features methylamino groups on the cyclobutene ring.
3,4-Bis(phenylamino)cyclobut-3-ene-1,2-dione: Contains phenylamino groups on the cyclobutene ring.
Uniqueness
3-Pentyl-4-(trimethylsilyl)cyclobut-3-ene-1,2-dione is unique due to the presence of both a pentyl group and a trimethylsilyl group, which confer distinct chemical properties and reactivity compared to other cyclobutene derivatives
Properties
CAS No. |
181126-38-5 |
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Molecular Formula |
C12H20O2Si |
Molecular Weight |
224.37 g/mol |
IUPAC Name |
3-pentyl-4-trimethylsilylcyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H20O2Si/c1-5-6-7-8-9-10(13)11(14)12(9)15(2,3)4/h5-8H2,1-4H3 |
InChI Key |
KEMCSXZTNOGHOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C(=O)C1=O)[Si](C)(C)C |
Origin of Product |
United States |
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